molecular formula C10H16O2 B1598199 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether CAS No. 27943-46-0

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Cat. No.: B1598199
CAS No.: 27943-46-0
M. Wt: 168.23 g/mol
InChI Key: IVDREIWJWDVUGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with dihydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl (THP) group can be easily attached to and removed from alcohols under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-tetrahydropyranyloxy-butyne
  • 2-(1,1-Dimethylprop-2-yn-1-yl)oxy]tetrahydro-2H-pyran
  • 2-(2-Methylbut-3-yn-2-yloxy)tetrahydro-2H-pyran

Uniqueness

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether is unique due to its specific structure, which combines the properties of an alkyne and a tetrahydropyranyl ether. This combination allows it to serve as a versatile protecting group in organic synthesis, providing stability and ease of removal under mild conditions .

Properties

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDREIWJWDVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400652
Record name 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27943-46-0
Record name 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methyl-1-butyn-3-ol (25 ml, 21.7 g), dihydropyran (50 ml) and p-toluenesulphonic acid (5 mg) were mixed together at 0° C. for 1 hr, and then stirred at room temperature for a further 40 hr. The mixture was concentrated and the reside added to 5% aqueous NaHCO3 and extracted with benzene. The organic solution was dried to give after distillation 37.3 g (86%) of the title ether. b.p. 47° C./0.8 mm Hg (lit. 30°-33° C./ 0.5 mm50 ; 57° C./3.5mm170); 1Hnmr δ 5.6 (m, THP C-2'H), 2.45 (s. C-1H), 1.51 (s, CH3), 1.48 (s, CH3); IR (thin film) 3350 s), 2950 (s), 2900 (sh), 112S (s), 1070 (s), 1030 (s), cm-1.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-butyn-2-ol (17.0 g, 202.1 mmol) in dichloromethane (200 mL) cooled to 0° C. was added 2,3-dihydropyran (22.0 mL, 258.4 mmol), followed by para-toluenesulfonic acid (10 mg, 0.05 mmol). The mixture was allowed to slowly warm to room temperature over 3 h, then washed with a saturated aqueous solution of sodium bicarbonate, followed by brine, then dried (sodium sulfate), and concentrated to provide 34.0 g (97%) of 2-(1,1-dimethyl-prop-2-ynyloxy)-tetrahydropyran as a clear oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
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2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether
Reactant of Route 6
2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

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